N-(4-allyl-3-hydroxyphenyl)acetamide

Description

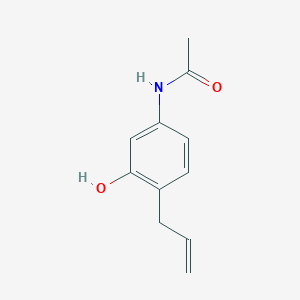

N-(4-allyl-3-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a hydroxyl group (-OH) at position 3 and an allyl group (CH₂CHCH₂) at position 3. The acetamide group (-NHCOCH₃) is a common pharmacophore in analgesics like paracetamol, hinting at possible therapeutic applications .

Properties

CAS No. |

28583-69-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23g/mol |

IUPAC Name |

N-(3-hydroxy-4-prop-2-enylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13) |

InChI Key |

XJDVQINZIPMWNF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)CC=C)O |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)CC=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Paracetamol (N-(4-hydroxyphenyl)acetamide)

- Structure : Hydroxyl group at position 4; acetamide at position 1.

- Molecular Formula: C₈H₉NO₂; Molecular Weight: 151.16 g/mol.

- Key Properties : Polar due to the para-hydroxyl group, contributing to solubility in aqueous environments.

- Activity : Widely used as an analgesic and antipyretic via cyclooxygenase inhibition .

Phenacetin (N-(4-ethoxyphenyl)acetamide)

N-(3-methylbutyl)acetamide

- Structure : Aliphatic 3-methylbutyl chain instead of an aromatic ring.

- Activity : Acts as an insect pheromone, attracting species like Polistes metricus .

- Contrast : The aromatic system in N-(4-allyl-3-hydroxyphenyl)acetamide may confer affinity for mammalian targets (e.g., enzymes or receptors) compared to the aliphatic analog’s ecological role .

N-(4-hydroxyphenethyl)acetamide

N-(4-Hydroxyphenyl)-propionamide

- Structure : Propionamide (-NHCOCH₂CH₃) instead of acetamide.

- Key Properties : Increased alkyl chain length may prolong metabolic half-life but reduce solubility .

- Contrast : The shorter acetamide chain in this compound might favor faster clearance or reduced side effects compared to propionamide derivatives .

Physicochemical and Pharmacological Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Applications |

|---|---|---|---|---|---|---|

| This compound | Not Reported | C₁₁H₁₃NO₂ | 191.22 (calculated) | 3-OH, 4-allyl | Potential analgesic/antipyretic | Under investigation |

| Paracetamol | 103-90-2 | C₈H₉NO₂ | 151.16 | 4-OH | Analgesic, antipyretic | Over-the-counter pain relief |

| Phenacetin | 62-44-2 | C₁₀H₁₃NO₂ | 179.22 | 4-ethoxy | Former analgesic (withdrawn) | Historical use for pain/fever |

| N-(3-methylbutyl)acetamide | Not Reported | C₇H₁₅NO | 129.20 | Aliphatic chain | Insect attractant | Ecological studies |

| N-(4-hydroxyphenethyl)acetamide | Not Reported | C₁₀H₁₃NO₂ | 179.22 | Phenethyl, 4-OH | Cytotoxic | Cancer research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.